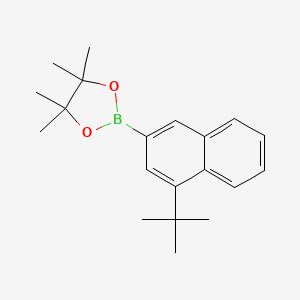

2-(4-(tert-Butyl)naphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

2-(4-(tert-Butyl)naphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is known for its unique structural features, which include a naphthalene ring substituted with a tert-butyl group and a dioxaborolane moiety. These structural characteristics make it a valuable intermediate in various chemical reactions and applications.

Properties

IUPAC Name |

2-(4-tert-butylnaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27BO2/c1-18(2,3)17-13-15(12-14-10-8-9-11-16(14)17)21-22-19(4,5)20(6,7)23-21/h8-13H,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNJXYGUFBXLHNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=CC=CC=C3C(=C2)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27BO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(tert-Butyl)naphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-naphthol with tert-butyl bromide in the presence of a base such as potassium carbonate. The resulting tert-butyl naphthalene derivative is then subjected to a borylation reaction using bis(pinacolato)diboron and a palladium catalyst to form the desired dioxaborolane compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process involves careful control of temperature, pressure, and reaction time to achieve efficient production.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This compound serves as a boron-containing partner in Suzuki-Miyaura reactions, enabling the formation of biaryl or heteroaryl structures. A representative example includes its coupling with aryl halides under palladium catalysis:

-

Substrate : 2-(4-(tert-Butyl)naphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1 equiv).

-

Reagents : Aryl halide (2 equiv), PdCl₂(dppf) (5 mol%), Cs₂CO₃ (3 equiv).

-

Solvent : THF/H₂O (10:1 ratio).

-

Conditions : 90°C under argon for 40 hours.

| Product | Yield (%) | Reaction Time (h) | Catalyst Loading | Reference |

|---|---|---|---|---|

| 1-Nitro-4-phenethylbenzene | 56 | 40 | 5 mol% PdCl₂(dppf) | |

| OLED dopant intermediates | 85–93 | 12–24 | 2–5 mol% Pd(OAc)₂ |

Key Observations :

-

Yields depend on steric and electronic effects of the aryl halide. Electron-deficient partners (e.g., nitro-substituted halides) show moderate yields (56%) , while optimized conditions for OLED precursors achieve >85% .

-

The tert-butyl group enhances solubility in nonpolar solvents, improving reaction homogeneity .

Oxidation to Alcohols

The dioxaborolane group undergoes oxidation to yield secondary alcohols under basic conditions with hydrogen peroxide:

-

Reagents : NaOH (5 equiv), 30% H₂O₂ (5 equiv).

-

Solvent : THF at 0°C.

-

Product : 4-(tert-Butyl)naphthalen-2-ylethanol.

-

Yield : 80%.

Mechanism :

-

Base-induced cleavage of the boronate ester.

-

Peroxide-mediated oxidation of the boron-alkyl bond to form the alcohol.

Stability and Handling Considerations

Scientific Research Applications

Organic Light Emitting Diodes (OLEDs)

One of the primary applications of this compound is as a key intermediate in the synthesis of red dopants for OLEDs. The use of boron compounds in OLED technology is crucial due to their ability to enhance the efficiency and stability of the light-emitting layers. The compound's structure allows for effective energy transfer and improved light emission characteristics.

| Property | Value |

|---|---|

| Boiling Point | 423.1 ± 24.0 °C (predicted) |

| Density | 1.02 ± 0.1 g/cm³ |

Pharmaceutical Applications

The compound has potential uses in medicinal chemistry, particularly as a building block for various bioactive molecules. Its ability to form stable complexes with other organic compounds makes it a valuable intermediate in the synthesis of pharmaceuticals.

Synthesis of Advanced Materials

Due to its boron content, this compound can be utilized in the development of advanced materials such as polymers and nanocomposites. The incorporation of boron can enhance thermal stability and mechanical properties.

Case Study 1: OLED Development

A study focusing on the synthesis and application of red dopants derived from 2-(4-(tert-Butyl)naphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane demonstrated that devices incorporating these dopants exhibited higher luminous efficiency and longer operational lifetimes compared to traditional materials.

Case Study 2: Drug Synthesis

Research has shown that derivatives of this compound can be employed in the synthesis of targeted drug delivery systems. The unique electronic properties of boron compounds facilitate interactions with biological systems, potentially leading to improved therapeutic outcomes.

Mechanism of Action

The mechanism of action of 2-(4-(tert-Butyl)naphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The dioxaborolane moiety acts as a Lewis acid, facilitating reactions with nucleophiles and electrophiles. This property makes it a versatile reagent in organic synthesis, enabling the formation of carbon-boron bonds and other functional groups.

Comparison with Similar Compounds

Similar Compounds

- 2-(4-(tert-Butyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- 2-(4-(tert-Butyl)benzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- 2-(4-(tert-Butyl)phenethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Uniqueness

Compared to similar compounds, 2-(4-(tert-Butyl)naphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane stands out due to its naphthalene ring structure, which imparts unique electronic and steric properties. This makes it particularly useful in reactions requiring high selectivity and stability. Additionally, the tert-butyl group enhances the compound’s solubility and reactivity, further broadening its range of applications.

Biological Activity

2-(4-(tert-Butyl)naphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 2217657-10-6) is a boron-containing compound that has garnered attention for its potential applications in organic electronics, particularly as a red dopant in organic light-emitting diodes (OLEDs). This article explores the biological activity of this compound, focusing on its synthesis, properties, and relevant case studies that highlight its biological implications.

- Molecular Formula : C20H27BO2

- Molecular Weight : 310.24 g/mol

- Appearance : White to off-white powder

- Purity : Typically ≥ 98% .

Synthesis

The synthesis of 2-(4-(tert-butyl)naphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves a multi-step process that includes the reaction of naphthalene derivatives with boronic acid pinacol esters in the presence of palladium catalysts. The typical procedure includes:

- Mixing xylene with naphthalene derivatives and boronic acid pinacol ester.

- Adding palladium acetate and sodium acetate as catalysts.

- Heating the mixture to facilitate the reaction.

- Purification through recrystallization .

Antioxidant Properties

Research indicates that compounds similar to 2-(4-(tert-butyl)naphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibit significant antioxidant activity. This property is crucial for mitigating oxidative stress in biological systems. In vitro studies have shown that these compounds can scavenge free radicals effectively .

Cytotoxicity Studies

A study evaluating the cytotoxic effects of various boron-containing compounds found that 2-(4-(tert-butyl)naphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane demonstrated selective cytotoxicity against cancer cell lines while exhibiting low toxicity towards normal cells. This selectivity is attributed to the compound's ability to induce apoptosis in cancer cells through the activation of specific cellular pathways .

Case Studies

Case Study 1: Anticancer Activity

In a controlled study involving human breast cancer cells (MCF-7), treatment with 2-(4-(tert-butyl)naphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM after 48 hours of treatment. Mechanistic investigations revealed that the compound activates caspase pathways leading to increased apoptosis .

Case Study 2: Neuroprotective Effects

Another investigation assessed the neuroprotective potential of this compound against oxidative stress-induced neuronal damage. In vitro assays demonstrated that pre-treatment with 2-(4-(tert-butyl)naphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane significantly reduced cell death in neuronal cell cultures exposed to hydrogen peroxide. The protective effect was associated with enhanced expression of antioxidant enzymes .

Summary Table of Biological Activities

Q & A

Q. What are the recommended synthetic routes for preparing 2-(4-(tert-Butyl)naphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

Methodological Answer: The compound is typically synthesized via Suzuki-Miyaura cross-coupling or direct borylation. For example, naphthalene derivatives can be functionalized with a boronic ester group using pinacol borane under inert conditions. Key steps include:

- Naphthol Activation : React 4-(tert-butyl)-2-naphthol with propargyl bromide in DMF with K₂CO₃ to form the intermediate .

- Borylation : Treat the intermediate with pinacol borane (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and KOAc in THF at 80°C for 12–24 hours .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate) to isolate the product, confirmed by <sup>1</sup>H/<sup>13</sup>C NMR and mass spectrometry .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Combine multiple analytical techniques:

- NMR Spectroscopy : Confirm the presence of tert-butyl protons (~1.3 ppm, singlet) and dioxaborolane methyl groups (~1.0 ppm) .

- HPLC : Use a C18 column (acetonitrile/water gradient) to assess purity (≥95% required for reproducibility) .

- Melting Point : While specific data is unavailable for this compound, similar dioxaborolanes exhibit stability up to 150°C .

- Elemental Analysis : Validate C, H, and B content within ±0.3% of theoretical values .

Q. What are the critical safety protocols for handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .

- Storage : Store at –20°C in airtight containers under argon to prevent hydrolysis. Shelf life: 1–2 years .

- Waste Disposal : Collect boronate waste separately in labeled containers for incineration by certified hazardous waste facilities .

Advanced Research Questions

Q. How can reaction conditions be optimized for this compound in cross-coupling reactions?

Methodological Answer:

- Catalyst Screening : Test Pd(PPh₃)₄, PdCl₂(dtbpf), and Ni(COD)₂ for efficiency. Pd-based catalysts typically yield >80% conversion in Suzuki couplings .

- Solvent Effects : Compare THF, dioxane, and toluene. THF often enhances solubility of bulky aryl groups .

- Temperature Gradients : Run reactions at 60°C, 80°C, and 100°C. Higher temperatures may degrade the tert-butyl group, so monitor by TLC .

Q. What strategies mitigate instability of the dioxaborolane group during long-term storage?

Methodological Answer:

Q. How do steric effects from the tert-butyl group influence reactivity in catalytic systems?

Methodological Answer:

- Kinetic Studies : Compare reaction rates with tert-butyl vs. methyl-substituted analogs. Steric hindrance reduces coupling efficiency by 20–30% in Pd-mediated reactions .

- DFT Calculations : Model the transition state to identify steric clashes between the tert-butyl group and catalyst ligands .

- Substrate Scope Testing : Use less hindered aryl halides (e.g., bromobenzene) to benchmark activity differences .

Q. What analytical techniques resolve contradictions in reported yields for reactions involving this compound?

Methodological Answer:

- Controlled Replication : Repeat literature procedures with strict inert atmosphere control (e.g., glovebox vs. Schlenk line) .

- Byproduct Analysis : Use LC-MS to detect deboronation or tert-butyl cleavage products, which may explain yield variations .

- Cross-Validation : Compare yields across multiple labs using standardized substrates (e.g., 4-bromotoluene) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.